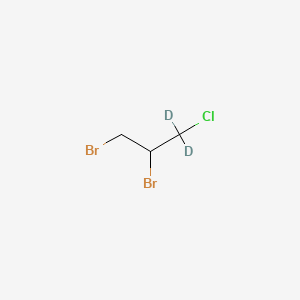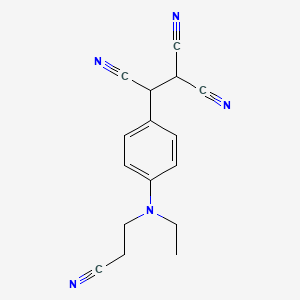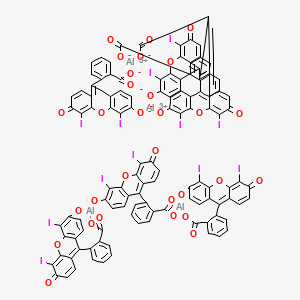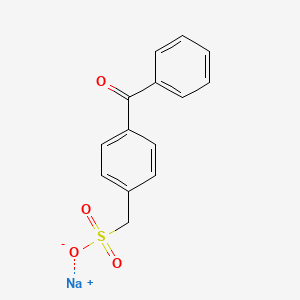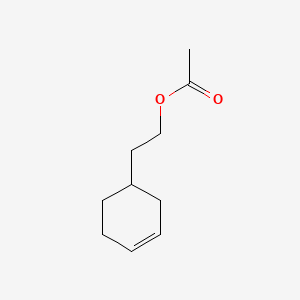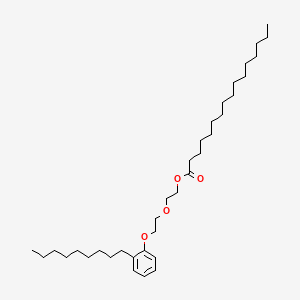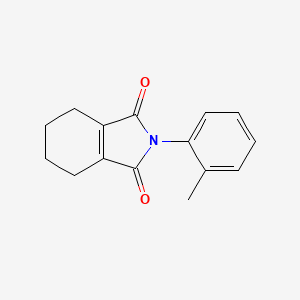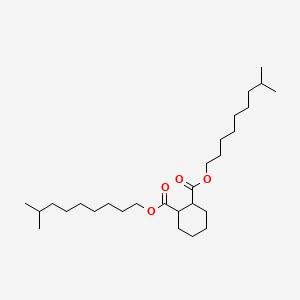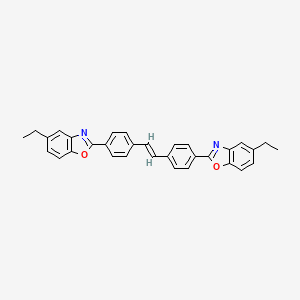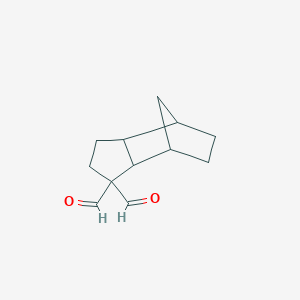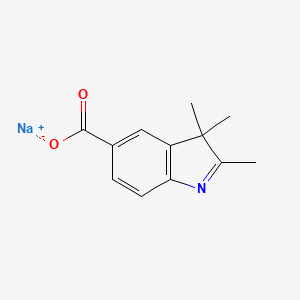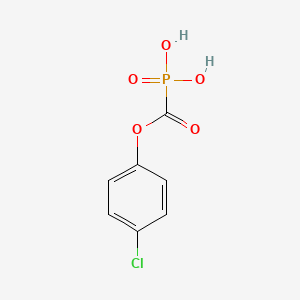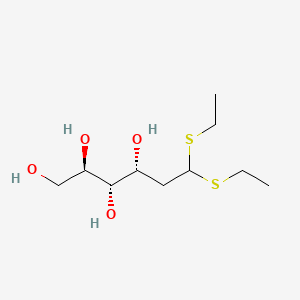
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachlorophenolate;tetraphenylphosphanium is a compound that combines the properties of 2,3,5,6-tetrachlorophenolate and tetraphenylphosphanium. 2,3,5,6-Tetrachlorophenolate is a chlorinated derivative of phenol, known for its use in various industrial applications. Tetraphenylphosphanium is a phosphonium salt often used in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrachlorophenolate typically involves the chlorination of phenol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an excess of chlorine to achieve full chlorination.
Tetraphenylphosphanium can be synthesized by reacting triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-tetrachlorophenolate involves large-scale chlorination reactors where phenol is continuously fed and chlorinated using chlorine gas. The process is optimized for high yield and purity, with by-products being recycled or treated to minimize waste.
Tetraphenylphosphanium is produced industrially by reacting triphenylphosphine with alkyl halides in large reactors. The process is designed to ensure complete reaction and high purity of the final product, which is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Tetraphenylphosphanium participates in:
Nucleophilic Substitution: It can react with nucleophiles to form new phosphonium salts.
Oxidation: It can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols and phenol itself.
Substitution: Various substituted phenols and phosphonium salts.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachlorophenolate is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of pesticides and dyes.
Biology: In studies related to its toxicological effects and environmental impact.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the production of wood preservatives and disinfectants.
Tetraphenylphosphanium is used in:
Chemistry: As a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: In studies involving mitochondrial function and as a probe for cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
2,3,5,6-Tetrachlorophenolate exerts its effects through:
Molecular Targets: It targets enzymes involved in oxidative stress and cellular respiration.
Pathways: It disrupts cellular processes by generating reactive oxygen species and interfering with electron transport chains.
Tetraphenylphosphanium acts by:
Molecular Targets: It targets mitochondrial membranes and enzymes.
Pathways: It facilitates the transport of molecules across membranes and modulates mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: A less chlorinated phenol with similar industrial applications.
Pentachlorophenol: A more highly chlorinated phenol used as a wood preservative.
Triphenylphosphine: A related phosphine compound used in organic synthesis.
Uniqueness
2,3,5,6-Tetrachlorophenolate is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation. Tetraphenylphosphanium is unique for its ability to act as a phase-transfer catalyst and its role in mitochondrial studies.
Eigenschaften
CAS-Nummer |
94231-21-7 |
|---|---|
Molekularformel |
C30H21Cl4OP |
Molekulargewicht |
570.3 g/mol |
IUPAC-Name |
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H2Cl4O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H;1,11H/q+1;/p-1 |
InChI-Schlüssel |
YZAOQTAQKWZHHI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



